molecular formula C15H11FN2O4 B2859146 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 342412-84-4

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No.: B2859146
CAS No.: 342412-84-4
M. Wt: 302.261
InChI Key: GQGWKBHKXJCSDL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS: 387882-95-3) is a tricyclic imide derivative featuring a norbornene-fused isoindole core. Its molecular formula is C₁₄H₁₁FN₂O₄, with a molecular weight of 290.25 g/mol . The compound’s structure includes a 2-fluoro-5-nitrophenyl substituent, which introduces strong electron-withdrawing effects (via the nitro group) and moderate polarity (via fluorine). These properties make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to nitro-aromatic interactions.

Properties

IUPAC Name

4-(2-fluoro-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4/c16-10-4-3-9(18(21)22)6-11(10)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGWKBHKXJCSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13F N2O3
  • Molecular Weight : 284.27 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It acts as a modulator for specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity TypeEffect ObservedReference
Anticancer ActivityInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of pathogenic bacteria
Anti-inflammatoryReduces cytokine production
NeuroprotectiveProtects neurons from oxidative stress

Case Studies

  • Anticancer Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Activity : In vitro tests revealed that the compound exhibited significant antibacterial properties against strains of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .
  • Neuroprotective Effects : Research on neuronal cultures indicated that the compound could mitigate oxidative stress-induced damage by enhancing the expression of antioxidant enzymes . This suggests potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives. Below is a systematic comparison with analogs based on substituents, synthesis, and bioactivity:

Substituent Variations and Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound 2-Fluoro-5-nitrophenyl 290.25 Nitro (electron-withdrawing), fluorine (polarity)
5-Chloro-2-phenyl analog Phenyl, 5-chloro 261.7 Chlorine (moderate electronegativity)
Tetrazole hybrids (e.g., Compound 1 in ) Trifluoromethylphenyl-tetrazole 445.43 Tetrazole (acidic NH), CF₃ (lipophilic)
Thiazole derivatives (Kocyigit et al.) 4-(Aryl)thiazole ~350–400 Thiazole (hydrogen-bonding potential)
Pyrazoline hybrids (Kocyigit et al.) Acetylpyrazoline ~450–500 Pyrazoline (planar conjugated system)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, CF₃) enhance binding to enzymes like carbonic anhydrase or glutathione S-transferase by stabilizing charge-transfer interactions .
  • Halogenated analogs (e.g., chloro, fluoro) improve metabolic stability compared to non-halogenated derivatives .

Key Observations :

  • The target compound’s synthesis likely mirrors norbornene anhydride condensation with amines, as seen in related imides .
  • Tetrazole hybrids achieve higher yields (up to 91%) due to efficient cycloaddition .

Key Observations :

  • Nitro groups (as in the target compound) are associated with antibacterial and enzyme-inhibitory activity but may require metabolic activation .
  • Fluorine substitution can enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, and how can reaction parameters be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Precursor preparation : Start with fluorinated nitrophenol derivatives (e.g., 3-fluoro-4-nitrophenol) as aryl precursors .

Condensation : React with a bicyclic anhydride (e.g., 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione) under acidic or basic conditions to form the core structure.

Cyclization : Use catalysts like Lewis acids (e.g., ZnCl₂) or microwave-assisted methods to enhance reaction efficiency .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

  • Optimization : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of precursors. Monitor yields via HPLC or GC-MS .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to assign protons and carbons, focusing on the fluorophenyl and nitro group environments. NOESY can confirm spatial arrangements .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in chloroform/methanol). Resolve the bicyclic framework and substituent orientations with SHELXTL software .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out isomeric byproducts .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reaction mechanisms of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Use B3LYP/6-31G(d) basis sets for nitro and fluoro substituent effects .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to study solubility and aggregation behavior.
  • Reaction Pathway Analysis : Employ Gaussian or COMSOL Multiphysics to model cyclization transition states and energy barriers .

Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

Dose-Response Validation : Repeat assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, HEK293) to identify concentration-dependent trends .

Mechanistic Studies : Use fluorescence microscopy to track cellular uptake and localization. Pair with proteomic profiling (LC-MS/MS) to identify protein targets .

Control Experiments : Test metabolites (e.g., nitro-reduced derivatives) to isolate bioactive species. Compare with structurally analogous compounds to rule off-target effects .

Q. What advanced separation techniques can improve the isolation of stereoisomers or byproducts during synthesis?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to resolve enantiomers.
  • Membrane Separation : Apply nanofiltration membranes (e.g., polyamide) to remove low-molecular-weight impurities .
  • Crystallization Screening : Optimize solvent mixtures (e.g., acetone/water) for selective crystallization of the desired isomer .

Key Considerations for Methodological Rigor

  • Theoretical Frameworks : Link studies to conceptual models (e.g., Hammett substituent constants for nitro/fluoro effects) to rationalize reactivity .
  • Reproducibility : Document reaction conditions (e.g., humidity, inert gas use) to minimize variability in yields .
  • Interdisciplinary Validation : Cross-validate biological activity data with computational predictions to build robust structure-activity relationships .

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